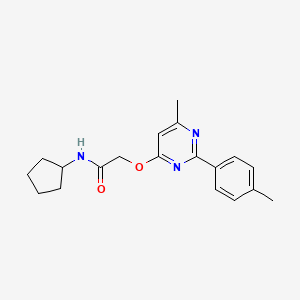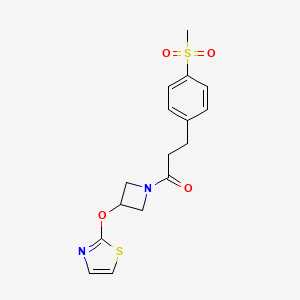
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one" is a chemical entity that appears to be related to the field of azetidinone derivatives, which are known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of azetidinone derivatives are discussed, which can provide insights into the general class of compounds to which it belongs.
Synthesis Analysis
The synthesis of azetidinone derivatives is described in the provided papers. In the first paper, 4-(Phenylsulfonylthio)-2-azetidinones are synthesized through a reaction involving 4-(2-benzothiazolyldithio)-2-azetidinones and 2-benzothiazolyl benzenethiosulfonates . This process is part of a larger recycling system that is significant in penicillin–cephalosporin conversions. The second paper outlines the preparation of azetidinone derivatives starting from 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods provide a foundation for understanding the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The specific molecular structure of "3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one" would likely be analyzed using similar methods to ensure the correct synthesis and to understand its chemical behavior.
Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives are not explicitly detailed for the compound . However, the papers suggest that these compounds can participate in various chemical transformations, which are important in the synthesis of penicillin and cephalosporin analogs . The reactivity of the azetidinone ring, particularly with respect to electrophilic and nucleophilic agents, would be a key aspect of the chemical reactions analysis for this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one" are not directly provided, the properties of azetidinone derivatives can be inferred. These compounds are likely to have distinct melting points, solubilities, and stability profiles that can be determined experimentally. The antibacterial evaluation mentioned in the second paper also suggests that these compounds may have biological activities, which is an important aspect of their chemical properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Evaluation
A series of compounds, including azetidinones, have been synthesized and evaluated for their antibacterial and antifungal activities. The research demonstrates that these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents. Studies such as those by Prajapati and Thakur (2014), Darwish et al. (2014), and Shah et al. (2014) highlight the synthesis and antimicrobial evaluation of novel azetidinones and their derivatives, showcasing their efficacy against various bacterial and fungal strains.
- In the study by Prajapati and Thakur (2014), azetidinones underwent facile condensation with different aromatic aldehydes to yield compounds with good antimicrobial yields. This indicates their potential in combating bacterial and fungal infections.
- Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, further emphasizing the versatile applications of these compounds in microbial inhibition.
- Shah et al. (2014) synthesized a new series of azetidinones by reacting with Benzene sulfonyl chloride, which were tested for their antibacterial and antifungal activities, showing promising results.
Antitubercular and COX-2 Inhibitor Activities
Some studies have also explored the antitubercular and COX-2 inhibitor activities of these compounds. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives that exhibited moderate to significant antibacterial and antifungal activities, with some compounds showing excellent antitubercular molecules when compared with first-line drugs like isoniazid.
- ArockiaBabu et al. (2009) synthesized derivatives that were tested against COX-1 and COX-2 enzymes, finding compounds that selectively exhibited significant inhibition against the COX-2 enzyme, suggesting their potential as selective COX-2 inhibitors for therapeutic applications.
Anticonvulsant and Antiviral Activities
Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety that showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents. Additionally, Desideri et al. (2019) designed and synthesized derivatives that were evaluated for their antiviral activity against a panel of RNA and DNA viruses, showing that some derivatives interfered with viral replication in the micromolar range, indicating their potential as antiviral agents.
These studies collectively demonstrate the broad spectrum of scientific research applications of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one and its derivatives, ranging from antimicrobial and antifungal activities to potential uses in antitubercular, COX-2 inhibitory, anticonvulsant, and antiviral therapies.
References:
- Prajapati, S. D., & Thakur, M. (2014)
- Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, O. N. (2014)
- Shah, S. H., Patel, P., Prajapati, M., Vaghari, B., & Parmar, J. B. (2014)
- Kumar, G. V. S., Prasad, Y. R., & Chandrashekar, S. (2013)
- ArockiaBabu, M., Shukla, R., & Kaskhedikar, S. G. (2009)
- Farag, A. A., Abd-Alrahman, S. N., Ahmed, G. F., Ammar, R., Ammar, Y., & Abbas, S. (2012)
- Desideri, N., Fioravanti, R., Proietti Monaco, L., Atzori, E., Carta, A., Delogu, I., Collu, G., & Loddo, R. (2019)
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-24(20,21)14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)22-16-17-8-9-23-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRCIORHUGLCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)
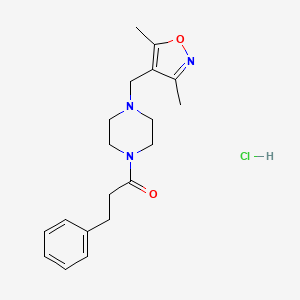
![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)
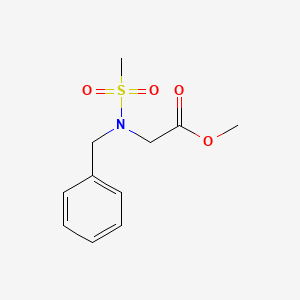
![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)
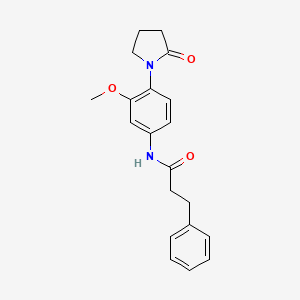
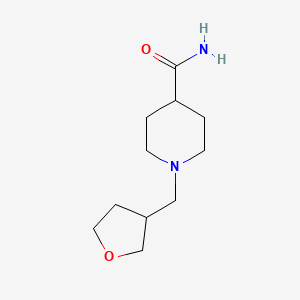
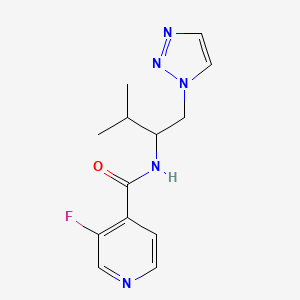

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
